molecular formula C24H19ClN4O2 B11528515 N-(4-chlorophenyl)-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide

N-(4-chlorophenyl)-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11528515
M. Wt: 430.9 g/mol
InChI Key: LCGKGINRQSIIAZ-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with chlorophenyl, methylbenzamido, and phenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl, methylbenzamido, and phenyl substituents. Common reagents used in these reactions include hydrazine derivatives, chlorobenzene, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. Industrial methods focus on maximizing efficiency, yield, and cost-effectiveness while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-CHLOROPHENYL)-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide
  • 2-(4-chlorophenyl)-2-oxoethyl 4-(3-bromo-4-methylbenzamido)benzoate
  • Methyl 4-(4-Methylbenzamido)-2-Sulfamoylbenzoate

Uniqueness

N-(4-CHLOROPHENYL)-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or pharmacological effects, making it a valuable molecule for targeted research and development.

Properties

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H19ClN4O2/c1-16-7-9-17(10-8-16)23(30)28-22-21(15-26-29(22)20-5-3-2-4-6-20)24(31)27-19-13-11-18(25)12-14-19/h2-15H,1H3,(H,27,31)(H,28,30)

InChI Key

LCGKGINRQSIIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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